4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile
Overview
Description
4,5,6,7-Tetrahydro-1H-indazole-3-carbonitrile is a heterocyclic organic compound characterized by its fused ring structure, which includes a pyrazole ring fused to a cyclohexane ring
Mechanism of Action
Target of Action
Indazole-containing compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . The specific targets of these compounds can vary widely depending on their structure and functional groups.
Mode of Action
The mode of action of indazole compounds also depends on their specific structure and the target they interact with. For example, some indazole compounds can inhibit certain kinases, which play a role in the treatment of diseases such as cancer .
Biochemical Pathways
Indazole compounds can affect various biochemical pathways based on their specific targets. For instance, kinase inhibitors can affect signal transduction pathways involved in cell growth and proliferation .
Result of Action
The molecular and cellular effects of indazole compounds depend on their specific targets and mode of action. For example, kinase inhibitors can lead to the inhibition of cell growth and proliferation, potentially leading to the death of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-cyanoacetohydrazide with cyclohexanone under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the indazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7-Tetrahydro-1H-indazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as indazole-3-carboxylic acid.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as indazole-3-carboxaldehyde.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, alcohols, and halides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Indazole-3-carboxylic acid
Reduction: Indazole-3-carboxaldehyde
Substitution: Various substituted indazoles depending on the nucleophile used
Scientific Research Applications
4,5,6,7-Tetrahydro-1H-indazole-3-carbonitrile has found applications in several scientific research areas:
Medicinal Chemistry: The compound serves as a building block for the synthesis of various pharmaceuticals, including antiviral, anticancer, and anti-inflammatory agents.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic and optical properties.
Synthetic Organic Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Indazole-3-carboxylic acid
Indazole-3-carboxaldehyde
2-cyanoacetohydrazide
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Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-5-8-6-3-1-2-4-7(6)10-11-8/h1-4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSJHHQOFGODAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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